molecular formula C29H40O8 B1675359 Lucidenic acid E CAS No. 98665-17-9

Lucidenic acid E

Cat. No. B1675359
CAS RN: 98665-17-9
M. Wt: 516.6 g/mol
InChI Key: ASPCIAWQVXVATP-VWXYMJEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucidenic acid E is a terpenoid derived from Ganoderma lucidum . It exhibits potent anti-inflammatory, anti-tumor, and anti-diabetic activities . It has demonstrated the ability to impede in vitro cancer cell growth, indicating its potential therapeutic value .


Synthesis Analysis

Ganoderic acids, including Lucidenic acid E, are biosynthesized by G. lucidum using the mevalonate pathway . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of Ganoderic acid biosynthesis .


Molecular Structure Analysis

The molecular formula of Lucidenic acid E is C29H40O8 . Its molecular weight is 516.62 . The structure of Lucidenic acid E is classified under Terpenoids Triterpenes .


Physical And Chemical Properties Analysis

Lucidenic acid E has a molecular weight of 516.62 and a molecular formula of C29H40O8 . The elemental analysis shows that it contains Carbon (67.42%), Hydrogen (7.80%), and Oxygen (24.77%) .

Scientific Research Applications

1. Anti-Cancer Properties

  • Lucidenic acid E, along with other triterpenoids from Ganoderma lucidum, has demonstrated significant cytotoxic activity against various tumor cells, indicating potential as an anti-cancer agent (Wu, Shi, & Kuo, 2001).

2. Apoptosis Induction in Leukemia Cells

  • Studies have shown that lucidenic acids from Ganoderma lucidum can induce apoptosis in leukemia cells, particularly highlighting the role of lucidenic acid B in this process. Although not directly related to lucidenic acid E, this points to the broader potential of lucidenic acids in cancer therapy (Hsu, Yu, & Yen, 2008).

3. Inhibitory Effects on Virus Activation

  • Lucidenic acids have shown inhibitory effects on Epstein-Barr virus activation, suggesting potential antiviral applications. This research, while not isolating lucidenic acid E specifically, indicates the broader scope of lucidenic acids in antiviral research (Iwatsuki et al., 2003).

4. Anti-Invasive Effects

  • Lucidenic acids isolated from Ganoderma lucidum have been studied for their anti-invasive effects on human hepatoma carcinoma cells. This research provides insights into the potential use of lucidenic acids, including lucidenic acid E, in inhibiting cancer cell invasion (Weng et al., 2007).

5. Pharmacological Activities Overview

  • A comprehensive review on lucidenic acids from Ganoderma lucidum details their sources, structures, and various pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic properties. This review encompasses the scope of research on lucidenic acids, providing a broader context for understanding the potential applications of lucidenic acid E (Zheng et al., 2023).

6. Anticomplement Activity

  • Research on terpenoids from Ganoderma lucidum spores, including lucidenic acids, has explored their anticomplement activity, which could be relevant in immune response modulation (Min et al., 2001).

7. Chemopreventive Agent for Tumorigenesis and Metastasis

  • Lucidenic acid-rich extracts from Ganoderma lucidum have been studied for their potential as chemopreventive agentsin tumorigenesis and metastasis, particularly in the context of hepatocellular carcinoma. This indicates a broader potential for lucidenic acid E in cancer prevention and treatment (Weng, Chau, Yen, Liao, & Chen, 2009).

8. Anti-Inflammatory and Anti-Tumor-Promoting Effects

  • A study on triterpene acids from Ganoderma lucidum, including lucidenic acids, assessed their anti-inflammatory and anti-tumor-promoting effects, further highlighting the potential therapeutic applications of these compounds (Akihisa et al., 2007).

9. Inhibition of Cancer Cell Invasion

  • Lucidenic acid has been specifically studied for its role in inhibiting the invasion of hepatoma cells, providing insights into the mechanism of action and potential therapeutic applications in cancer treatment (Weng, Chau, Hsieh, Yang, & Yen, 2007).

10. Antioxidative Activity

  • Lucidenic acids, among other compounds from Ganoderma lucidum, have been examined for their antioxidative activity, suggesting potential applications in combating oxidative stress-related diseases (Zhu et al., 1999).

Safety And Hazards

Lucidenic acid E is considered toxic. It can cause irritation to the skin and eyes, and serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and harm to an unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,19+,25-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPCIAWQVXVATP-VWXYMJEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316825
Record name Lucidenic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid E

CAS RN

98665-17-9
Record name Lucidenic acid E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidenic acid E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDENIC ACID E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL816P10I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucidenic acid E
Reactant of Route 2
Reactant of Route 2
Lucidenic acid E
Reactant of Route 3
Lucidenic acid E
Reactant of Route 4
Lucidenic acid E
Reactant of Route 5
Lucidenic acid E
Reactant of Route 6
Lucidenic acid E

Citations

For This Compound
46
Citations
K Iwatsuki, T Akihisa, H Tokuda, M Ukiya… - Journal of Natural …, 2003 - ACS Publications
A new triterpene acid, lucidenic acid P (1a), and two new triterpene acid methyl esters, methyl lucidenates P (1b) and Q (2b), were isolated and characterized from the fruiting body of …
Number of citations: 101 pubs.acs.org
T Kikuchi, S Matsuda, S Kadota, Y Murai… - Chemical and …, 1985 - jstage.jst.go.jp
New highly oxidized lanostane-type triterpenoids, ganoderic acid D, E, F, and H and lucidenic acid D, E, and F, were isolated from the gills of Ganoderma Zucidum and their structures …
Number of citations: 103 www.jstage.jst.go.jp
T Nishitoba, S Sato, S Sakamura - Agricultural and biological …, 1985 - Taylor & Francis
… Lucidenic acid E (8) was crystallized from EtOAc as colorless plates, mp 216 ~219C. It's … iJ-hydroxy group at C(12), and (j 3.83 for lucidenic acid E (8), which has an a-hydroxy group at C(…
Number of citations: 96 www.tandfonline.com
C Zheng, P Rangsinth, PHT Shiu, W Wang, R Li, J Li… - Molecules, 2023 - mdpi.com
Ganoderma lucidum has long been used as a multi-purpose plant and functional food. The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and …
Number of citations: 3 www.mdpi.com
M Yang, X Wang, S Guan, J Xia, J Sun… - Journal of the …, 2007 - ACS Publications
Triterpenoids extracted from Ganoderma lucidum (Leyss. ex Fr.) Karst were separated and characterized using optimized reversed-phase liquid chromatography with diode array …
Number of citations: 176 pubs.acs.org
T KIKUCHI, S KANOMI, S KADOTA… - Chemical and …, 1986 - jstage.jst.go.jp
… 2011: lucidenic acid E2 (previously named lucidenic acid E‘“’). The letter suffix of the name of each compound does not designate a substitution pattern, but a chronological sequence. ‘ …
Number of citations: 106 www.jstage.jst.go.jp
菊池徹, 松田曉子, 門田重利, 村井義洋… - Chemical and …, 1985 - jlc.jst.go.jp
New highly oxidized lanostane-type triterpenoids, ganoderic acid D, E, F, and H and lucidenic acid D, E, and F, were isolated from the gills of Ganoderma lucidum and their structures …
Number of citations: 3 jlc.jst.go.jp
T Nishitoba, H Sato, S Sakamura - Phytochemistry, 1987 - Elsevier
… ‘H NMR spectra of lucidenic acid E [2]. Thus, the structure of 1 was determined to be methyl 7fl,12a-dihydroxy-3,11,15,23tetraoxo-5a-lanost-8-en-26-oate. Compound 2, methyl …
Number of citations: 83 www.sciencedirect.com
S Sillapapongwarakorn, S Yanarojana, D Pinthong… - …, 2017 - ncbi.nlm.nih.gov
Triterpenoids isolated from Ganoderma lucidum (GLTs) exhibit a broad spectrum of anti-cancer properties, including anti-proliferative, anti-metastatic and anti-angiogenic activities. …
Number of citations: 11 www.ncbi.nlm.nih.gov
T Akihisa, M Tagata, M Ukiya, H Tokuda… - Journal of Natural …, 2005 - ACS Publications
… H 40 O 9 (HREIMS m/z 514.2566 [M − H 2 O] + ; FABMS m/z 555 [M + Na] + ) and exhibited 1 H NMR signals (Table 2) for the ring-system moiety very similar to those of lucidenic acid E …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.